molecular formula C9H10N2O3 B2385465 Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1708268-35-2

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2385465
CAS No.: 1708268-35-2
M. Wt: 194.19
InChI Key: XBOCSBQAVDRVGE-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of pyrazolo[1,5-a]pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core with a carboxylate ester group attached . The SMILES string representation of the molecule is COC(=O)c1cc2n(n1)CCCC2=O .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 381.1±30.0 °C at 760 mmHg, and a flash point of 184.3±24.6 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate in lab experiments is its potential as a therapeutic agent for a variety of diseases. It is also relatively easy to synthesize and has a high yield. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are many future directions for research on Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate. One potential direction is to further study its anti-inflammatory and anti-tumor properties and to develop it as a therapeutic agent for these conditions. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to test its efficacy.

Synthesis Methods

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of pyrazole-5-carboxylic acid with methyl acrylate in the presence of a base. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base. Both methods result in the formation of this compound with high yields.

Scientific Research Applications

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOCSBQAVDRVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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